molecular formula C15H22BClO2 B13710557 3-Chloro-2,4,6-trimethylphenylboronic Acid Pinacol Ester

3-Chloro-2,4,6-trimethylphenylboronic Acid Pinacol Ester

Cat. No.: B13710557
M. Wt: 280.6 g/mol
InChI Key: DJOCFALWJKWXMI-UHFFFAOYSA-N
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Description

3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2,4,6-trimethylphenylboronic acid pinacol ester typically involves the reaction of 3-chloro-2,4,6-trimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The general reaction scheme is as follows:

3-Chloro-2,4,6-trimethylphenylboronic acid+Pinacol3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester\text{3-Chloro-2,4,6-trimethylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 3-Chloro-2,4,6-trimethylphenylboronic acid+Pinacol→3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.

    Oxidation: The compound can be oxidized to form the corresponding phenol.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Protic solvents (e.g., water, methanol) or bases (e.g., NaOH).

    Oxidation: Oxidizing agents (e.g., H2O2, NaBO3).

Major Products

    Suzuki-Miyaura Coupling: Biaryl or substituted alkenes.

    Protodeboronation: 3-Chloro-2,4,6-trimethylbenzene.

    Oxidation: 3-Chloro-2,4,6-trimethylphenol.

Scientific Research Applications

3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester is used in various scientific research applications:

    Chemistry: As a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.

    Biology: In the development of boron-containing drugs and drug delivery systems.

    Medicine: As a precursor in the synthesis of pharmaceuticals and diagnostic agents.

    Industry: In the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The mechanism involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 2,4,6-Trimethylphenylboronic Acid Pinacol Ester
  • 3-Cyanophenylboronic Acid Pinacol Ester

Uniqueness

3-Chloro-2,4,6-trimethylphenylboronic acid pinacol ester is unique due to the presence of the chloro substituent, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of chlorinated biaryl compounds and other complex molecules.

Properties

Molecular Formula

C15H22BClO2

Molecular Weight

280.6 g/mol

IUPAC Name

2-(3-chloro-2,4,6-trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BClO2/c1-9-8-10(2)13(17)11(3)12(9)16-18-14(4,5)15(6,7)19-16/h8H,1-7H3

InChI Key

DJOCFALWJKWXMI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2C)C)Cl)C

Origin of Product

United States

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